Product packaging for 2-(1-Chloro-ethyl)-1H-benzoimidazole(Cat. No.:CAS No. 19275-82-2)

2-(1-Chloro-ethyl)-1H-benzoimidazole

Cat. No.: B100284
CAS No.: 19275-82-2
M. Wt: 180.63 g/mol
InChI Key: FJBWNZYXAJCPKV-UHFFFAOYSA-N
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Description

2-(1-Chloro-ethyl)-1H-benzoimidazole is a high-value chemical scaffold for research and development, particularly in medicinal chemistry. This compound features a benzimidazole core, a privileged structure in pharmacology known for its wide range of biological activities. The specific substitutions at the C2 position with a 1-chloroethyl group make it a versatile intermediate for constructing more complex molecules aimed at investigating new therapeutic agents . This benzimidazole derivative is of significant interest in the synthesis of novel compounds with potential antimicrobial and anticancer properties. Research indicates that substitutions at the N1, C2, and C5/C6 positions of the benzimidazole nucleus are critical for modulating biological activity . Specifically, the C2 position is a key site for structure-activity relationship (SAR) studies, and the chloroethyl moiety in this compound provides a handle for further chemical modifications to explore and optimize interactions with biological targets such as enzymes and receptors . Benzimidazole scaffolds have demonstrated potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi, as well as promising anticancer activity against multiple human cancer cell lines . Furthermore, analogous compounds are investigated as inhibitors of crucial inflammatory targets like cyclooxygenase-2 (COX-2) and as cannabinoid receptor agonists . The product is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2 B100284 2-(1-Chloro-ethyl)-1H-benzoimidazole CAS No. 19275-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-chloroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBWNZYXAJCPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402199
Record name 2-(1-Chloro-ethyl)-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19275-82-2
Record name 2-(1-Chloro-ethyl)-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1 Chloro Ethyl 1h Benzoimidazole and Analogous Structures

Classical and Conventional Approaches to Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole nucleus is a cornerstone of heterocyclic chemistry, with several well-established methods. These approaches typically rely on the cyclization of an o-phenylenediamine (B120857) precursor with a suitable one-carbon synthon.

The most direct and widely utilized method for synthesizing benzimidazole derivatives is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivatives (such as esters, nitriles, or acid chlorides). thieme-connect.commdpi.com This approach, often referred to as the Phillips synthesis, provides a reliable route to 2-substituted benzimidacles. For the specific synthesis of 2-(1-Chloro-ethyl)-1H-benzoimidazole, this would involve the condensation of o-phenylenediamine with 2-chloropropanoic acid or a related derivative.

The reaction conditions for these condensations can vary significantly, from harsh thermal or acidic promotions to milder, catalyzed processes. thieme-connect.commdpi.com Modern variations have focused on improving yields and reducing reaction times through methods like microwave irradiation, which can facilitate catalyst-free condensations of o-phenylenediamines with monocarboxylic acids in an environmentally friendly manner. thieme-connect.com

Alternatively, aldehydes can be used as precursors in condensation reactions with o-phenylenediamines. iosrjournals.org This pathway typically leads to the formation of 1,2-disubstituted benzimidazoles, where two molecules of the aldehyde react. iosrjournals.org However, under controlled oxidative conditions, aldehydes can serve as effective precursors for 2-substituted benzimidazoles. mdpi.com

Table 1: Examples of Precursors in Condensation Reactions for Benzimidazole Synthesis

Precursor TypeExampleResulting BenzimidazoleReference
Carboxylic AcidFormic AcidBenzimidazole (unsubstituted at C2) thieme-connect.com
Carboxylic Acid2-Chloropropanoic AcidThis compoundN/A
AldehydeAromatic Aldehydes2-Aryl-benzimidazoles mdpi.comnih.gov
OrthoesterTriethyl OrthoformateBenzimidazole (unsubstituted at C2) nih.gov

Oxidative Cyclization Strategies in Benzimidazole Synthesis

Oxidative cyclization represents another major pathway to the benzimidazole core. This strategy often involves the reaction of o-phenylenediamines with aldehydes or alcohols, followed by an oxidative cyclodehydrogenation step. mdpi.com A variety of oxidizing agents are employed, with a notable trend towards greener and more efficient systems.

For instance, a simple and efficient procedure utilizes hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile (B52724) at room temperature to synthesize 2-substituted benzimidazoles from o-phenylenediamines and aryl aldehydes. organic-chemistry.org This method is characterized by short reaction times and excellent yields. organic-chemistry.org Hypervalent iodine has also been used as an effective oxidant for this transformation under mild conditions. organic-chemistry.org

Recent innovations have focused on using biorenewable resources and environmentally benign solvents. D-Glucose (B1605176) has been successfully employed as a C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water. organic-chemistry.orgacs.org This metal-free oxidative cyclization strategy offers broad functional group tolerance and excellent yields. acs.org The reaction proceeds with d-glucose acting as the source of the methine carbon at the C2 position of the resulting benzimidazole. acs.org

Table 2: Oxidizing Systems Used in Benzimidazole Synthesis

Oxidizing Agent/SystemPrecursorsConditionsKey FeaturesReference
H₂O₂ / HClo-Phenylenediamine, Aryl AldehydeAcetonitrile, Room TemperatureShort reaction time, excellent yields organic-chemistry.org
Hypervalent Iodineo-Phenylenediamine, AldehydeMild ConditionsHigh yields, simple procedure organic-chemistry.org
D-Glucoseo-PhenylenediamineWaterBiorenewable C1 source, metal-free organic-chemistry.orgacs.org
Molecular Iodine (I₂)N-aryl amidinesBasic ConditionsTransition-metal-free, C-H amidation organic-chemistry.org

Advanced Synthetic Strategies for the Introduction of the Chloroethyl Moiety

Introducing the 1-chloroethyl group onto the benzimidazole scaffold can be achieved either by building the ring with a pre-functionalized precursor or by modifying a pre-formed benzimidazole.

The direct chlorination of a 2-ethyl-1H-benzoimidazole precursor presents a challenge in achieving selectivity at the desired α-position of the ethyl group without affecting the heterocyclic ring. The C(sp³)–H bonds at this "heterobenzylic" position are activated, but reactions must be controlled to prevent over-chlorination or side reactions.

Modern synthetic methods have been developed for the site-selective chlorination of C(sp³)–H bonds. escholarship.org One approach utilizes a combination of an azidoiodinane, which generates a selective hydrogen-atom abstractor, and a copper(II) chloride complex that acts as the chlorine atom transfer agent. escholarship.org This system is notable for its exceptional functional group tolerance and its ability to chlorinate tertiary and benzylic C(sp³)–H bonds with high selectivity. escholarship.org

Another strategy leverages polar reaction pathways, rather than radical ones, for the selective chlorination of alkyl groups at resonance-stabilized positions of nitrogen heterocycles. nih.gov Catalytic activation of the heterocycle with agents like trifluoromethanesulfonyl chloride can promote the formation of enamine-like tautomers that readily react with electrophilic chlorinating reagents. nih.gov While often applied to pyridines, this principle is applicable to the 2-position of benzimidazoles. nih.gov

Achieving regioselective placement of the 1-chloroethyl group at the C2 position is most reliably accomplished during the initial ring formation. As mentioned in section 2.1.1, the condensation of o-phenylenediamine with 2-chloropropanoic acid or its derivatives is the most direct route. This method ensures the side chain is introduced exclusively at the 2-position, which is situated between the two nitrogen atoms. researchgate.net

Post-synthetic modification of the benzimidazole core is another viable, though often more complex, strategy. The C2-position of the benzimidazole ring is the most acidic and can be deprotonated to generate a nucleophile for reaction with an appropriate electrophile. However, direct C-H functionalization using transition metal catalysis has become a predominant approach for derivatization at this site. researchgate.net While typically used for installing aryl, vinyl, or other complex groups, this chemistry could potentially be adapted for the introduction of an ethyl group, which could then be chlorinated as described in section 2.2.1. researchgate.netmit.edu For instance, enantioselective C2-allylation of benzimidazoles has been achieved using copper hydride catalysis, demonstrating the feasibility of forming C-C bonds at this position. mit.edu

Catalytic Approaches in Benzimidazole Synthesis and Derivatization

Catalysis is integral to modern benzimidazole synthesis, offering improved yields, milder reaction conditions, and enhanced selectivity. Catalysts are employed in both the initial ring-forming reactions and the subsequent functionalization of the benzimidazole scaffold.

For the synthesis of the ring, a wide array of catalysts has been explored. Lewis acids such as lanthanide triflates (e.g., Er(OTf)₃) and other metal salts (e.g., ZrOCl₂·8H₂O, TiCl₄) have proven to be highly effective in promoting the condensation of o-phenylenediamines with precursors. mdpi.com Heterogeneous catalysts, including various nanoparticles and supported catalysts, are also widely used due to their high efficiency and recyclability. mdpi.comnih.govdoi.org For example, supported gold nanoparticles have been used for the selective synthesis of 2-substituted benzimidazoles from aldehydes under ambient conditions without additional oxidants. mdpi.com Similarly, nano-Ni(II)/Y zeolite and ZnFe₂O₄ have been employed as reusable catalysts for condensations under solvent-free or ultrasonic irradiation conditions, respectively. nih.govdoi.org

For derivatization, particularly at the C2 position, transition metal catalysis is paramount. researchgate.net Metals such as copper, palladium, rhodium, and nickel are extensively used to catalyze C-H activation and cross-coupling reactions. researchgate.net These methods allow for the direct attachment of various functional groups to the benzimidazole core, bypassing the need for pre-functionalized starting materials. researchgate.net Copper and palladium catalysts, for instance, are used in oxidative couplings and direct C-H arylations of benzimidazoles. organic-chemistry.orgresearchgate.net

Table 3: Selected Catalysts in Benzimidazole Synthesis and Functionalization

Catalyst TypeCatalyst ExampleApplicationKey AdvantagesReference
Lewis AcidEr(OTf)₃Ring Formation (Condensation)High yield, short reaction times mdpi.com
NanoparticlesAu/TiO₂Ring Formation (Oxidative Cyclization)Mild conditions, no external oxidant mdpi.com
NanoparticlesZnFe₂O₄Ring Formation (Condensation)High yields, recyclability, ultrasonic conditions doi.org
Transition MetalCopper (Cu) complexesRing Formation & C-H FunctionalizationVersatile, used in various coupling reactions organic-chemistry.orgresearchgate.net
Transition MetalPalladium (Pd) complexesC-H FunctionalizationDirect C-H arylation researchgate.net
Transition MetalNickel (Ni) complexesC-H FunctionalizationActivates C-O bonds for coupling researchgate.net

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysis offers powerful tools for the formation of the benzimidazole ring system through C-N bond formation. Catalysts based on metals like copper, palladium, gold, and rhodium are frequently employed for the synthesis of 2-substituted benzimidazoles. nih.govnih.govnih.gov These reactions often proceed via the condensation of o-phenylenediamine with various coupling partners.

For the synthesis of 2-alkyl or 2-haloalkyl benzimidazoles, a common approach involves the coupling of o-phenylenediamine with corresponding aldehydes or carboxylic acids. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be an effective catalyst for the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles from the reaction of o-phenylenediamine and aldehydes under ambient conditions. nih.govmdpi.com This methodology could potentially be adapted for the synthesis of this compound by using 2-chloropropionaldehyde as the aldehyde component.

Another relevant transition-metal-catalyzed approach is the direct C-H functionalization of the benzimidazole core. While typically applied for arylation or alkenylation, modifications of these methods could be envisioned for alkylation. nih.gov For example, a palladium-catalyzed C-H arylation has been used in the synthesis of benzimidazole-fused phenanthridines. nih.gov

The following table summarizes representative transition-metal-catalyzed reactions for the synthesis of analogous benzimidazole structures.

CatalystReactantsProduct TypeReference
Au/TiO₂o-phenylenediamine, Aldehydes2-Alkyl/Aryl-benzimidazoles nih.govmdpi.com
Pd(II)2-Arylbenzimidazoles, Aryl iodidesBenzimidazole-fused phenanthridines nih.gov
Rh(III)Imidazoles, OlefinsC-2 Alkenylated imidazoles nih.gov
Cu-Pd/γ-Al₂O₃2-Nitroaniline, Ethanol2-Methylbenzimidazole mdpi.com
Lanthanum chlorideo-phenylenediamine, Aldehydes2-Substituted benzimidazoles nih.gov
Transition Metal Nitrates (Mn, Fe, Co, Ni, Cu)o-phenylenediamine, Aromatic aldehydes2-Arylbenzimidazoles researchgate.net

Organic Base-Catalyzed Syntheses

Organic bases can serve as efficient, metal-free catalysts for the synthesis of benzimidazoles, offering advantages in terms of cost, availability, and reduced metal contamination in the final products. researchgate.netresearchgate.net These reactions typically involve the condensation of o-phenylenediamine with aldehydes or other carbonyl compounds.

A prominent organic base used for this purpose is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net DBU has been successfully employed to catalyze the synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes under mild conditions. researchgate.net This approach is attractive due to its operational simplicity and the use of a non-nucleophilic, recyclable base. The synthesis of this compound could be attempted using this method with 2-chloropropionaldehyde.

Potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) has also been reported for the transition-metal-free intramolecular N-arylation of amidines to form benzimidazoles. organic-chemistry.org This method is particularly useful for creating substituted benzimidazoles and tolerates a variety of functional groups. organic-chemistry.org While this is an intramolecular approach, it highlights the utility of strong organic bases in promoting the key cyclization step.

The table below provides examples of organic base-catalyzed synthesis of benzimidazole derivatives.

Catalyst/BaseReactantsProduct TypeReference
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)o-phenylenediamine, Aromatic aldehydes2-Aryl-benzimidazoles researchgate.net
Potassium hydroxide (KOH) in DMSON-Aryl-amidinesSubstituted benzimidazoles organic-chemistry.org
l-Prolineo-phenylenediamines, Aldehydes2-Aryl-1-arylmethyl-1H-benzimidazoles researchgate.net

Microwave-Assisted and Other Green Chemistry Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgsciforum.netresearchgate.netpreprints.orgresearchgate.net This "green chemistry" approach is well-suited for the synthesis of benzimidazole derivatives.

A common microwave-assisted method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA). asianpubs.org This method has been successfully used for the synthesis of both 2-alkyl and 2-aryl substituted benzimidazoles. asianpubs.org To synthesize this compound, one could employ 2-chloropropionic acid as the carboxylic acid component under microwave irradiation. For instance, the synthesis of the analogous 2-chloromethylbenzimidazole has been achieved by reacting o-phenylenediamine with monochloroacetic acid. asianpubs.org

Solvent-free conditions, often coupled with microwave irradiation, represent another green approach. For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in high yields under solvent-free microwave conditions using erbium triflate (Er(OTf)₃) as a catalyst. preprints.org

The following table summarizes various microwave-assisted and green chemistry methods for the synthesis of benzimidazoles.

Multi-Step Synthesis Pathways Involving this compound as an Intermediate

In many synthetic applications, this compound may not be the final target but rather a key intermediate for further functionalization. Its chloroethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

A plausible and common multi-step approach to synthesize this compound itself involves the initial synthesis of the corresponding alcohol precursor, 2-(1-hydroxyethyl)-1H-benzoimidazole, followed by a halogenation step.

Step 1: Synthesis of 2-(1-Hydroxyethyl)-1H-benzoimidazole

This precursor can be synthesized via the condensation of o-phenylenediamine with lactic acid. This reaction is a standard method for preparing 2-substituted benzimidazoles from carboxylic acids and can be carried out under acidic conditions with heating.

Step 2: Halogenation of 2-(1-Hydroxyethyl)-1H-benzoimidazole

The secondary alcohol group in 2-(1-hydroxyethyl)-1H-benzoimidazole can be converted to a chloride using a variety of standard halogenating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction typically proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. Other reagents such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) could also be employed.

This two-step sequence provides a reliable pathway to this compound, which can then be used in subsequent reactions. For example, the chlorine atom can be displaced by amines, thiols, azides, or other nucleophiles to generate a library of novel benzimidazole derivatives. This strategy is a cornerstone of medicinal chemistry and materials science for creating diverse molecular structures from a common intermediate.

Reactivity Profile and Mechanistic Investigations of 2 1 Chloro Ethyl 1h Benzoimidazole

Inherent Reactivity of the Benzimidazole (B57391) Heterocycle

The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444), possesses a unique electronic structure that governs its reactivity.

Like other N-unsubstituted benzimidazoles, 2-(1-chloro-ethyl)-1H-benzoimidazole can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms (N-1 and N-3). This dynamic equilibrium is influenced by the solvent and the electronic nature of the substituents on the ring. The N-1 nitrogen is considered pyrrole-like and π-excessive, while the N-3 nitrogen is pyridine-like and π-deficient. This difference in electron density means that the two nitrogen atoms exhibit distinct reactivities, with the N-1 position being more nucleophilic.

The benzimidazole ring system is generally susceptible to electrophilic attack on the benzene portion of the molecule, particularly at the 4-, 5-, 6-, and 7-positions, which are π-excessive. However, the imidazole part of the ring is relatively resistant to electrophilic substitution.

Conversely, the C-2 position of the benzimidazole ring is electron-deficient and, therefore, a primary site for nucleophilic attack. This is a crucial aspect of benzimidazole chemistry, although in the case of this compound, the presence of the chloroethyl group already at this position directs the reactivity towards the side chain.

Reactivity of the Chloroethyl Side Chain at the 2-Position

The chloroethyl group attached to the C-2 position is the most reactive site on the this compound molecule for transformations involving nucleophiles.

The chlorine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. While specific studies on this compound are limited, the reactivity can be inferred from the closely related 2-chloromethyl-1H-benzimidazole, which readily undergoes substitution with a variety of nucleophiles. These reactions are typically carried out in the presence of a base to facilitate the removal of HCl.

NucleophileProduct TypeReaction Conditions
Amines (R-NH2)2-(1-Amino-ethyl)-1H-benzoimidazole derivativesTypically in a polar solvent like DMF or ethanol, often with a base (e.g., K2CO3, Et3N).
Thiols (R-SH)2-(1-Thio-ethyl)-1H-benzoimidazole derivativesReaction with a thiol in the presence of a base like sodium methoxide.
Azide (B81097) (N3-)2-(1-Azido-ethyl)-1H-benzoimidazoleReaction with sodium azide in a suitable solvent.

Due to the reactive nature of the chloroethyl side chain, this compound is an effective alkylating agent. It can be used to introduce the 2-(1-ethyl)-1H-benzoimidazole moiety onto other molecules, which is a common strategy in the synthesis of more complex benzimidazole-containing compounds with potential biological activities. The alkylation can occur at nitrogen, oxygen, or sulfur centers of various nucleophilic molecules.

Exploration of Reaction Pathways and Intermediate Formation

The reactions of this compound can proceed through different pathways depending on the reagents and reaction conditions. In nucleophilic substitution reactions, an SN2 mechanism is generally expected, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single concerted step.

An interesting and somewhat unexpected reaction pathway has been observed in the reaction of 2-(1-chloroethyl)benzimidazoles with hydrazine (B178648). Instead of the expected substitution product, a reduction occurs, yielding 2-ethylbenzimidazoles. This suggests a more complex reaction mechanism that may involve the formation of a transient intermediate that is subsequently reduced by hydrazine. The exact nature of this intermediate has not been fully elucidated but highlights the diverse reactivity of this class of compounds.

Cyclization Reactions Initiated by the Chloroethyl Group

The presence of a nucleophilic nitrogen atom within the benzimidazole ring and an electrophilic carbon atom in the adjacent chloroethyl side chain makes this compound well-suited for intramolecular cyclization. This reaction is a powerful method for synthesizing fused polycyclic imidazole systems, which are common scaffolds in biologically active molecules. chemistryviews.org

The process is initiated by the attack of one of the benzimidazole nitrogen atoms on the carbon atom bearing the chlorine. This intramolecular nucleophilic substitution results in the displacement of the chloride ion and the formation of a new five-membered ring, leading to a rigid, tricyclic heteroaromatic system. The reaction is typically facilitated by heat or the presence of a base to deprotonate the N-H group of the benzimidazole, thereby increasing its nucleophilicity. This type of transformation is a known pathway for creating fused heterocyclic structures from appropriately substituted benzimidazoles. nih.gov For instance, similar intramolecular cyclizations are observed in N-phenyl-N'-(2-chloroethyl)ureas, which form active cyclic intermediates. nih.gov

The primary product of this reaction is a derivative of the benzo[d]imidazo[2,1-a]imidazole ring system. The reaction proceeds via a transition state where the benzimidazole nitrogen forms a bond with the electrophilic carbon of the side chain, concurrently with the cleavage of the carbon-chlorine bond.

Table 1: Representative Conditions for Analogous Intramolecular Cyclization Reactions

Starting Material Class Reagents/Conditions Product Type
2-(Halomethyl)benzimidazoles Pyridine, boiling 1,2,4-Triazolo[4,3-a]benzimidazole derivatives researchgate.net
N-Phenyl-N'-(2-chloroethyl)ureas Cell culture medium (spontaneous) N-phenyl-4,5-dihydrooxazol-2-amines nih.gov

This interactive table summarizes conditions used for cyclization in related heterocyclic systems, providing a model for the expected reactivity of this compound.

Derivatization Strategies and Applications in Contemporary Organic Synthesis

Functionalization of the Benzimidazole (B57391) Nitrogen Atom (N-Derivatization)

The presence of a reactive N-H bond in the imidazole (B134444) moiety of 2-(1-chloro-ethyl)-1H-benzoimidazole allows for various substitution reactions, leading to a diverse library of N-1 substituted derivatives.

N-alkylation is a fundamental transformation for modifying the benzimidazole core. The reaction typically involves the deprotonation of the benzimidazole nitrogen with a base, followed by nucleophilic attack on an alkyl halide. researchgate.net A variety of bases and solvents can be employed to achieve this transformation, with conditions often tailored to the specific substrate and alkylating agent. Common bases include potassium carbonate, sodium hydride, and sodium hydroxide (B78521), often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). jbarbiomed.comnih.gov Surfactant-mediated conditions in aqueous media have also been developed as a sustainable approach for the N-alkylation of benzimidazoles. lookchem.com

The introduction of different alkyl groups can significantly alter the steric and electronic properties of the benzimidazole derivative, influencing its biological activity and physical characteristics. For instance, alkylation with various benzyl (B1604629) halides can be achieved using potassium carbonate in DMF. eresearchco.com The nature and position of substituents on the alkylating agent play a crucial role in the properties of the final products. nih.gov

Table 1: Examples of N-Alkylation Reactions on the Benzimidazole Core
Alkylating AgentBase/CatalystSolventProduct TypeReference
Benzyl HalidesK₂CO₃DMFN-Benzyl Benzimidazoles eresearchco.com
Alkyl HalidesNaOHWater-SDSN-Alkyl Benzimidazoles lookchem.com
N,N-dibutylchloroacetamideK₂CO₃DMFN-Acetamide Benzimidazoles jbarbiomed.com
Substituted HalidesK₂CO₃Microwave IrradiationN-Substituted Benzimidazoles rsc.org

The N-H group of the benzimidazole ring can participate in condensation reactions, although this is less common than N-alkylation for simple amines. More typically, the synthesis of the benzimidazole ring itself involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govnih.gov However, derivatization of the pre-formed benzimidazole N-H is a key synthetic step. For instance, reactions with activated systems or under specific catalytic conditions can lead to N-C or N-N bond formation.

While direct condensation with simple amines at the N-1 position is not a standard procedure, reactions involving the chloroethyl side chain are more prevalent for linking amines and heterocycles (see section 4.2). Nevertheless, the synthesis of N-aryl benzimidazoles can be achieved through methods like the condensation of N¹-(aryl)benzene-1,2-diamines with carbonyl compounds. nih.gov Research has also shown the preparation of 2-chloromethyl-1H-benzimidazole derivatives by condensing the starting material with various aromatic amines and heterocycles, indicating the reactivity of the system towards such nucleophiles, which primarily occurs at the chloromethyl group. researchgate.net

Functionalization and Transformation of the Chloroethyl Moiety

The 2-(1-chloroethyl) group is a versatile functional handle, susceptible to a range of nucleophilic substitution and transformation reactions. The chlorine atom, being a good leaving group, facilitates the introduction of diverse functionalities.

The chloro group in the side chain can be readily displaced by various nucleophiles. This allows for the conversion of the chloroethyl moiety into a wide array of other aliphatic groups.

Nucleophilic Substitution: Reaction with different nucleophiles can introduce new functional groups. For example, treatment with thiols or dithiocarbamates can yield substituted 2-thiomethylbenzimidazoles. researchgate.net Similarly, phenoxides can be used to form 2-phenoxymethylbenzimidazoles. researchgate.net These reactions expand the chemical diversity of the derivatives significantly.

Reduction: The chloroethyl group can be reduced to an ethyl group. An unexpected reduction of 2-(1-chloroethyl) benzimidazoles to 2-ethylbenzimidazoles has been reported using hydrazine (B178648) hydrate, demonstrating a method to de-halogenate the side chain. researchgate.net

Table 2: Transformations of the 2-(1-Chloroethyl) Moiety
ReagentReaction TypeResulting Functional GroupReference
Sodium N,N-diethyldithiocarbamateNucleophilic SubstitutionS-(1H-benzimidazol-2-yl)methyl diethyldithiocarbamate researchgate.net
Phenol derivativesNucleophilic Substitution2-Phenoxymethylbenzimidazole researchgate.net
Primary aromatic aminesNucleophilic Substitution2-Aminomethylbenzimidazole researchgate.net
Hydrazine hydrateReduction2-Ethylbenzimidazole researchgate.net

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic side chain, makes it an excellent precursor for the synthesis of complex, multi-ring systems. Intramolecular cyclization reactions can lead to the formation of novel fused or spirocyclic benzimidazoles.

Fused Systems: Annulation onto the 1- and 2-positions of the benzimidazole core is a widely reported strategy for creating fused systems. nih.gov By choosing a nucleophile that can subsequently react with the benzimidazole ring, or by performing a secondary cyclization step, the chloroethyl moiety can act as a linchpin to construct an additional ring. For example, intramolecular C-H amination reactions of appropriately substituted aniline (B41778) derivatives can produce 1,2-fused benzimidazoles. researchgate.net These strategies allow for the synthesis of diverse polyheterocyclic scaffolds, such as pyrido[1,2-a]benzimidazoles. academie-sciences.fr

Spirocyclic Systems: Spiro-benzimidazoles are characterized by a single carbon atom shared between the benzimidazole system and another ring. ontosight.ai While the direct use of the chloroethyl group for spirocyclization is less documented, related synthetic strategies often involve the reaction of benzimidazole precursors with cyclic ketones. ontosight.ai The reactive nature of the chloroethyl group could potentially be exploited in multi-step sequences to construct spirocyclic architectures.

Utilization of this compound as a Versatile Building Block

Owing to its dual reactivity, this compound serves as a highly versatile building block in contemporary organic synthesis. ontosight.ai The ability to selectively functionalize either the N-H position of the imidazole ring or the chloroethyl side chain allows for a modular approach to the synthesis of complex molecules. nih.gov

Chemists can perform sequential or one-pot reactions to build molecular complexity rapidly. For instance, one could first perform an N-alkylation reaction to introduce a desired substituent on the benzimidazole nitrogen, followed by a nucleophilic substitution on the chloroethyl side chain to append another functional group. This step-wise functionalization provides precise control over the final molecular structure. The benzimidazole core itself is a privileged scaffold in medicinal chemistry, and the derivatization possibilities offered by this specific building block enable the creation of large libraries of compounds for biological screening. nih.govsemanticscholar.org

Synthesis of Complex Polycyclic Heterocyclic Compounds

The bifunctional nature of this compound makes it a promising candidate for the synthesis of fused polycyclic heterocyclic compounds. The presence of the reactive chloroethyl group allows for intramolecular cyclization reactions, where the side chain can react with the N-1 proton of the benzimidazole ring under basic conditions to form a tricyclic system. While the literature on complex polycyclic synthesis starting specifically from this compound is not extensive, the reactivity of the related 2-(chloromethyl)-1H-benzimidazole is well-documented and serves as a blueprint for potential transformations.

For instance, the chloroethyl group can be displaced by a variety of nucleophiles, and subsequent reaction steps can lead to the formation of new rings. One documented reaction of 2-(1-chloroethyl)benzimidazoles is their unexpected reduction to 2-ethylbenzimidazoles when treated with hydrazine. While this particular reaction does not lead to a polycyclic system, it demonstrates the reactivity of the chloroethyl group.

The strategic application of this compound in the synthesis of polycyclic systems would typically involve a two-step process: first, a nucleophilic substitution at the chloroethyl side chain to introduce a new functional group, followed by a cyclization reaction involving either the newly introduced group and the benzimidazole ring or a subsequent intermolecular reaction. The development of novel synthetic methodologies could further expand the utility of this compound in generating diverse and complex heterocyclic scaffolds.

Strategic Design of Precursors for Medicinal Chemistry Targets

The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The derivatization of this compound offers a strategic pathway to novel drug candidates by allowing for the introduction of various pharmacophores at the 2-position. The reactivity of the chloroethyl group enables the facile synthesis of a library of derivatives for biological screening.

Research on the closely related 2-chloromethyl-1H-benzimidazole has shown that derivatives can exhibit significant biological activities, including antifungal and antimicrobial properties. nih.govontosight.ainih.gov By analogy, derivatives of this compound are expected to be promising candidates for various therapeutic targets. The ethyl spacer, as compared to a methyl spacer, may influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

The strategic design of these precursors involves the reaction of this compound with a range of nucleophiles, such as amines, thiols, and alcohols, to generate a diverse set of derivatives. These derivatives can then be screened for various biological activities. For example, reaction with substituted anilines or other heterocyclic amines can lead to compounds with potential antimicrobial or anticancer activities.

Below is a table summarizing the types of derivatives that can be synthesized from 2-(chloroalkyl)-benzimidazoles and their potential medicinal applications, based on studies of analogous compounds.

Derivative ClassSynthetic ApproachPotential Medicinal ApplicationIllustrative Research Findings (on related structures)
Amine DerivativesNucleophilic substitution with primary or secondary amines.Antimicrobial, AnticancerDerivatives of 2-chloromethyl-1H-benzimidazole with aromatic amines have shown significant antifungal activity. nih.gov
Thioether DerivativesReaction with thiols or thiophenols.Antifungal, Anti-inflammatoryThioether derivatives of benzimidazoles are known to possess a broad spectrum of biological activities.
Ether DerivativesReaction with alcohols or phenols in the presence of a base.Antiviral, AntihypertensiveThe introduction of an ether linkage can modulate the lipophilicity and binding properties of the molecule.
Azide (B81097) and Triazole DerivativesSubstitution with sodium azide followed by cycloaddition reactions.Antimicrobial, AnticancerTriazoles are a well-known class of antifungal agents, and their incorporation can enhance biological activity.

Role in the Design and Development of New Chemical Entities

This compound serves as a valuable starting material in the design and development of New Chemical Entities (NCEs). Its utility stems from the combination of a biologically relevant benzimidazole core with a versatile reactive handle—the 1-chloroethyl group. This allows for the systematic exploration of chemical space around the benzimidazole scaffold, a key strategy in modern drug discovery.

The development of NCEs often begins with a lead compound or a privileged scaffold, which is then modified to optimize its biological activity and pharmacokinetic properties. The this compound scaffold allows for rapid and efficient lead generation and optimization through parallel synthesis or the creation of focused compound libraries. The ability to easily introduce a wide variety of substituents via nucleophilic substitution on the chloroethyl side chain makes this compound an attractive building block for combinatorial chemistry.

Furthermore, the benzimidazole ring itself can be further functionalized at the N-1 position, providing another point of diversity for the generation of NCEs. This dual functionalization potential—at both the side chain and the ring nitrogen—significantly expands the range of accessible molecular architectures. The resulting libraries of novel benzimidazole derivatives can be screened against a multitude of biological targets, increasing the probability of identifying new therapeutic agents. The strategic use of this compound in this manner facilitates the discovery of NCEs with improved potency, selectivity, and drug-like properties.

Computational and Theoretical Investigations of 2 1 Chloro Ethyl 1h Benzoimidazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for investigating the electronic structure and energy of benzimidazole (B57391) derivatives.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach is particularly effective for studying the ground state properties of medium to large-sized organic molecules like 2-(1-Chloro-ethyl)-1H-benzoimidazole.

In studies of related benzimidazole derivatives, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. asianpubs.orgnih.govresearchgate.net This functional has demonstrated reliability in predicting molecular geometries, vibrational frequencies, and other electronic properties of similar heterocyclic systems. researchgate.net DFT calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms in space, and to compute various properties such as orbital energies (HOMO-LUMO), molecular electrostatic potential, and charge distributions. nih.gov

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While DFT includes electron correlation effects through the exchange-correlation functional, HF theory treats these effects in a more simplified, mean-field manner.

Despite its limitations in accounting for electron correlation, the HF method is valuable for providing a qualitative understanding of electronic structure and serves as a starting point for more advanced calculations. jocpr.com In computational studies of benzimidazole derivatives, HF calculations are often performed alongside DFT to provide a comparative analysis of the results. asianpubs.orgresearchgate.net For some systems, HF has been shown to perform surprisingly well, particularly when issues of electron localization are important.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. A larger and more flexible basis set can provide more accurate results but at a higher computational expense.

For benzimidazole derivatives, Pople-style basis sets are commonly used. The 6-31G(d) basis set is a popular choice for geometry optimizations and frequency calculations, offering a good compromise between accuracy and computational demand. asianpubs.orgnih.govresearchgate.net For more precise energy calculations or the study of properties involving anions or weak interactions, larger basis sets incorporating diffuse functions (e.g., 6-31+G(d)) or polarization functions on all atoms (e.g., 6-311++G(d,p)) are often utilized. nih.gov The selection of an appropriate basis set is a critical step in the computational workflow to ensure the reliability of the theoretical predictions.

Molecular Geometry and Conformation Analysis

Theoretical calculations are instrumental in determining the three-dimensional structure of molecules, including precise details of bond lengths, angles, and the spatial arrangement of atoms.

Theoretical calculations for 2-Ethyl-1H-benzoimidazole have been performed using both DFT (B3LYP/6-31G(d)) and HF (HF/6-31G(d)) methods. researchgate.net The resulting optimized geometric parameters offer insight into the structure of the benzimidazole core and the attached ethyl group.

Table 1: Calculated Bond Lengths (Å) for 2-Ethyl-1H-benzoimidazole Data sourced from a study by Arslan et al., which utilized HF/6-31G(d) and B3LYP/6-31G(d) levels of theory. researchgate.net

BondHF/6-31G(d)B3LYP/6-31G(d)
C1-N71.3851.390
N7-C81.2851.312
C8-N91.3891.383
N9-C21.3841.389
C8-C101.5011.507
C10-C111.5331.538

Table 2: Calculated Bond Angles (°) for 2-Ethyl-1H-benzoimidazole Data sourced from a study by Arslan et al., which utilized HF/6-31G(d) and B3LYP/6-31G(d) levels of theory. researchgate.net

AngleHF/6-31G(d)B3LYP/6-31G(d)
C1-N7-C8107.2107.0
N7-C8-N9115.3114.6
C8-N9-C2107.0107.4
N7-C8-C10122.0122.3
N9-C8-C10122.7123.1
C8-C10-C11111.9111.7

These tables illustrate the typical output of geometry optimization calculations. The differences between the HF and B3LYP results reflect the different treatment of electron correlation in the two methods. For this compound, one would expect the C-Cl bond length and adjacent angles to be key parameters of interest, with the chlorine atom influencing the local geometry and electronic distribution.

The presence of single bonds in the 2-(1-Chloro-ethyl) side chain allows for rotation around these bonds, leading to different spatial arrangements known as conformational isomers or conformers. The key rotational degrees of freedom would be around the C8-C10 bond (connecting the benzimidazole ring to the ethyl group) and the C10-C11 bond within the ethyl group.

Computational methods can be used to explore the potential energy surface associated with these rotations. By systematically changing the dihedral angles and calculating the energy at each point, a rotational profile can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. The relative energies of the stable conformers determine their population at a given temperature. For this compound, the steric and electronic effects of the chlorine atom would significantly influence the rotational barrier and the relative stability of the different conformers. Such an analysis is crucial for understanding the molecule's dynamic behavior and how its shape can influence its interactions with other molecules.

Electronic Structure and Reactivity Descriptors

No published data were found for the Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), or Atom in Molecule (AIM) analyses of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Information regarding the MEP mapping for this compound is not available in the reviewed literature. This analysis would typically reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites, but has not been performed or published for this specific compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

There are no NBO analysis results available for this compound. Such an analysis would provide insight into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule based on donor-acceptor orbital interactions. nih.govacadpubl.eu

Atom in Molecule (AIM) Analysis for Bonding Characteristics

Specific AIM analysis to determine the nature of chemical bonds, bond critical points, and other topological properties of the electron density for this compound has not been reported in the available scientific literature. nih.gov

Simulated Vibrational Spectra and Spectroscopic Assignments

A computational prediction and detailed assignment of the vibrational spectra for this compound are not present in the searched literature.

Prediction of Infrared and Raman Spectra

No theoretical predictions for the Infrared (IR) and Raman spectra of this compound were found. This type of simulation is crucial for assigning vibrational modes to experimentally observed spectral peaks. mersin.edu.trmdpi.com

Correlation with Experimental Spectroscopic Data

As no simulated vibrational spectra have been published, a correlation with experimental spectroscopic data for this compound is not possible at this time.

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking simulations are pivotal in predicting how this compound and its analogs interact with biological macromolecules. nih.gov These computational techniques allow for the visualization of binding modes, the estimation of binding affinities, and the identification of key intermolecular interactions that govern the ligand-receptor recognition process.

Docking studies on a variety of benzimidazole derivatives have been conducted against numerous biological targets, including enzymes and receptors implicated in various diseases. nih.govijpsr.com For instance, derivatives have been docked against targets such as dihydrofolate reductase, which is relevant in both antimicrobial and anticancer research. nih.gov These studies often reveal that the benzimidazole core serves as a crucial anchor, while substituents at the N-1, C-2, and C-6 positions significantly influence the binding affinity and selectivity. nih.gov While specific docking data for this compound is not extensively available in public literature, studies on analogous compounds provide a predictive framework for its potential interactions.

Below is a summary of docking studies performed on various benzimidazole derivatives, illustrating the range of biological targets and the binding energies observed.

Benzimidazole DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
N-substituted 6-chloro-1H-benzimidazoleDihydrofolate reductase (S. aureus)Not specifiedNot specified
N-mannich bases of benzimidazoleNMDA receptors (e.g., 4NF8, 4JWY)Not specifiedNot specified
Novel Benzimidazole-oxadiazole derivativeAromatase (CYP19A1)Not specifiedPhe221
2-substituted 1H-benzimidazole-4-carboxamideEnterovirus A16Not specifiedNot specified
1,2-disubstituted benzimidazoleLung cancer protein (1M17)-6.6Not specified

Prediction of Non-Covalent Interactions

The stability of a ligand-receptor complex is fundamentally governed by a network of non-covalent interactions. For this compound and its derivatives, these interactions are critical for their biological activity. Computational methods are instrumental in identifying and characterizing these transient yet significant molecular forces. nih.gov

The primary non-covalent interactions involving the benzimidazole scaffold include:

Hydrogen Bonds: The imidazole (B134444) moiety of the benzimidazole ring contains both a hydrogen bond donor (N-H group) and acceptors (pyridine-like nitrogen atom), allowing for the formation of robust hydrogen bonds with receptor active sites. nih.gov

Hydrophobic Interactions: The benzene (B151609) ring of the benzimidazole core, along with alkyl or aryl substituents, can engage in favorable hydrophobic interactions with nonpolar residues of the target protein. acs.org

π-Interactions: The aromatic nature of the benzimidazole ring system allows for various π-interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues. nih.gov

Halogen Bonds: The presence of a chlorine atom in this compound introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on the receptor.

Analysis of the molecular electrostatic potential (MEP) surface is a common computational technique used to visualize the regions of a molecule that are prone to electrophilic or nucleophilic attack, thereby predicting sites for non-covalent interactions. nih.gov

Type of InteractionDescriptionPotential Role in Benzimidazole Derivatives
Hydrogen BondingInteraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Crucial for anchoring the ligand in the binding site.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the ligand-receptor complex.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Important for the binding of nonpolar regions of the ligand.
π-InteractionsInteractions involving π-systems, including π-π stacking and cation-π interactions.Enhance binding affinity and specificity.
Halogen BondingA non-covalent interaction where a halogen atom acts as an electrophile.The chloro group can form specific interactions with nucleophilic pockets in the receptor.

Theoretical Insights into Structure-Property Relationships

Theoretical investigations, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provide a mathematical framework to correlate the chemical structure of a compound with its biological activity or physicochemical properties. chalcogen.ronih.gov For benzimidazole derivatives, QSAR models have been developed to predict their efficacy as antimicrobial, anticancer, and anti-inflammatory agents. nih.govchalcogen.ro

These models often utilize a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized as:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity and ability to participate in charge transfer. nih.gov

Topological Descriptors: These describe the connectivity and branching of the molecule.

Physicochemical Descriptors: Including lipophilicity (logP), molar refractivity, and polar surface area, which are important for absorption, distribution, metabolism, and excretion (ADME) properties. chalcogen.ro

For chloro-substituted benzimidazoles, QSAR studies have indicated that the position and electronic nature of the substituent on the benzimidazole ring are critical for activity. nih.gov For example, the presence of a chloro group can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with the target and its pharmacokinetic profile. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bonding properties are favorable or unfavorable for activity. nih.gov

Validation and Comparison of Computational Results with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This comparison serves to assess the accuracy and predictive power of the computational methods employed. For benzimidazole derivatives, this often involves comparing calculated molecular geometries, spectroscopic properties, and binding affinities with experimentally determined values.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.gov DFT calculations can provide optimized molecular geometries, including bond lengths and angles, which can be compared with data from X-ray crystallography. Studies on 1,2-disubstituted benzimidazole derivatives have shown that calculated bond lengths and angles are generally in good agreement with experimental X-ray diffraction data, though calculated values are often slightly higher. nih.gov

Similarly, calculated NMR chemical shifts for benzimidazole derivatives using DFT, in conjunction with a solvation model, have shown a good match with experimentally observed values. nih.gov These correlations provide confidence in the ability of computational models to accurately represent the structural and electronic properties of these molecules.

The following table presents a comparison of theoretical and experimental bond lengths for a representative benzimidazole core structure, highlighting the level of agreement typically observed.

BondTheoretical Bond Length (Å) (DFT)Experimental Bond Length (Å) (X-ray)
C1-N261.3861.391
C2-N271.3871.367
C7-N261.377Not Available
C7-N271.306Not Available

Note: The atom numbering in the table is based on a generic N-substituted benzimidazole structure and may not directly correspond to the IUPAC numbering of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-chloro-ethyl)-1H-benzoimidazole, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, halogenated intermediates (e.g., 2-chloroacetate derivatives) react with imidazole or benzimidazole precursors under inert atmospheres (argon) using polar aprotic solvents like DMF. Catalysts such as CuI and bases like K₂CO₃ are employed to enhance reactivity . Optimization involves adjusting reaction time (e.g., 24 hours at 120°C) and stoichiometric ratios (e.g., 1.2 eq. of imidazole to halo-nitrobenzene) to improve yields. Purification via column chromatography ensures product integrity .

Q. How can structural characterization of this compound derivatives be systematically performed?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H and ¹³C) to confirm substitution patterns and purity.
  • IR spectroscopy to identify functional groups (e.g., C-Cl stretching at ~700 cm⁻¹).
  • X-ray crystallography (using SHELX programs for refinement) to resolve bond lengths and angles, especially for verifying chloroethyl group orientation .
  • Elemental analysis (C, H, N) to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?

  • Methodology :

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to identify discrepancies in chemical shifts caused by solvent effects or tautomerism.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular weights when elemental analysis is inconclusive .
  • Re-refinement of X-ray data : Use SHELXL with alternative restraint models to address electron density mismatches, particularly for disordered chloroethyl groups .

Q. What experimental designs are effective for studying the biological activity of this compound analogs?

  • Methodology :

  • Antifungal assays : Test derivatives against plant pathogenic fungi (e.g., Fusarium spp.) at 50 mg/L concentrations, using growth inhibition as a metric .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., aryl thiazole-triazole groups) and correlate changes with bioactivity using multivariate analysis .
  • Cellular uptake studies : Radiolabel the compound (e.g., with ¹⁸F) to track distribution in biological systems, leveraging methods developed for analogous benzimidazole drugs .

Q. How can reaction kinetics and mechanisms for synthesizing this compound be investigated?

  • Methodology :

  • Visualization techniques : Use photoelectronic microscopy to monitor liquid-liquid interfacial reactions in real time. Calibrate concentration-gray scale curves to quantify reactant depletion rates .
  • Kinetic modeling : Apply pseudo-first-order approximations to determine rate constants, accounting for mass transfer resistance between phases .

Q. What strategies are recommended for refining crystal structures of this compound complexes using SHELX software?

  • Methodology :

  • Data collection : Use high-resolution (≤1.0 Å) X-ray data to resolve light atoms (e.g., hydrogen positions via riding models) .
  • Twinning analysis : Employ SHELXD for initial phase solutions in cases of twinned crystals, followed by SHELXL refinement with TWIN commands .
  • Validation tools : Check ADDSYM and PLATON for missed symmetry and steric clashes post-refinement .

Safety and Environmental Considerations

Q. What protocols should be followed for safe handling and disposal of this compound?

  • Methodology :

  • Personal protective equipment (PPE) : Use respirators (P260) and gloves to avoid inhalation or dermal contact .
  • Storage : Keep in airtight containers under dry conditions (P402 + P404) to prevent hydrolysis .
  • Waste management : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal, as H400 classification indicates high aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.